Catechol phosphate

描述

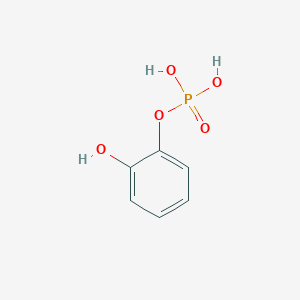

Catechol phosphate is a useful research compound. Its molecular formula is C6H7O5P and its molecular weight is 190.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Catechol phosphate, as a derivative of catechol, primarily targets enzymes and proteins involved in oxidative stress responses and neurotransmission . It interacts with enzymes such as superoxide dismutase, catalase, acetylcholinesterase, butyrylcholinesterase, and ATPase . These enzymes play crucial roles in maintaining cellular homeostasis, regulating neurotransmission, and managing oxidative stress.

Mode of Action

The mode of action of this compound involves direct and indirect mechanisms. Direct mechanisms include scavenging reactive oxygen species (ROS) and chelating metal ions . Indirect mechanisms involve inducing antioxidant enzymes, inhibiting pro-oxidant enzymes, and producing phase II detoxification enzymes and antioxidant enzymes . These actions result in changes in cellular redox status, enzyme activities, and metabolic pathways.

Biochemical Pathways

This compound affects several biochemical pathways. It can restore oxidative-inactivated taurine and hypotaurine, purine, glutathione, glycerophospholipid, nicotinate and nicotinamide, fructose and mannose, pyrimidine metabolisms, and pentose phosphate pathways . These pathways are critical for maintaining cellular functions, detoxification processes, and energy production.

Pharmacokinetics

Catechol, the parent compound, is predicted to be permeable across the blood-brain barrier, suggesting potential central nervous system activity

Result of Action

The action of this compound leads to several molecular and cellular effects. It significantly elevates the level of glutathione, a key antioxidant, and the activities of superoxide dismutase and catalase, enzymes that neutralize harmful ROS . It also depletes malondialdehyde and nitric oxide levels, markers of oxidative stress . Furthermore, it inhibits the activities of acetylcholinesterase, butyrylcholinesterase, and ATPase, with a concomitant elevation of ENTPDase activity . These changes contribute to the overall antioxidant, neuroprotective, and potentially therapeutic effects of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of heavy metals can catalyze redox reactions involving this compound . Additionally, the pH and temperature of the environment can affect the reactivity and stability of this compound. More research is needed to fully understand how different environmental factors influence the action of this compound.

生化分析

Biochemical Properties

Catechol phosphate plays a role in various biochemical reactions . It interacts with enzymes such as polyphenol oxidases and anthranilate 1,2-dioxygenase . These interactions are crucial for the conversion of catechol to other compounds, such as 3,4,3’,4’-tetrahydroxydiphenyl .

Cellular Effects

This compound influences various types of cells and cellular processes . It impacts cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . For instance, in Escherichia coli, this compound has been shown to influence the production of catechol from glucose via anthranilate .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms . It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, this compound has been shown to interact with anthranilate 1,2-dioxygenase, influencing its activity and thereby affecting the metabolic conversion of catechol .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

Catechol phosphate is a biogenic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms, effects, and implications in various biological contexts, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is derived from catechol, a dihydroxybenzene compound that plays a crucial role in various biochemical processes. It is known for its ability to act as an antioxidant and its involvement in redox reactions. The phosphate group enhances its solubility and reactivity, making it significant in biological systems.

1. Antioxidant Activity

this compound exhibits potent antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. Research indicates that catechol can restore antioxidative metabolic pathways disrupted by oxidative agents like iron .

2. Neuroprotective Effects

Studies have shown that this compound can protect neuronal cells from oxidative damage. In an experimental model of iron-mediated oxidative brain injury, catechol significantly elevated levels of glutathione and superoxide dismutase while reducing malondialdehyde levels . This suggests a protective role against neurodegeneration.

3. Antiviral Properties

Catechol derivatives, including this compound, have demonstrated antiviral activity. They can enhance the immune response by modulating cytokine expression, which is crucial for combating viral infections . The mechanism involves direct inactivation of viruses and activation of immune pathways through reactive oxygen species .

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving Sprague-Dawley rats, this compound was administered to assess its effects on oxidative stress induced by iron. The results showed a significant reduction in cholinergic dysfunctions and restoration of metabolic pathways related to energy metabolism and neurotransmitter regulation .

Case Study 2: Antiviral Activity Evaluation

A study investigated the antiviral effects of catechol derivatives against encephalomyocarditis virus (EMCV). The results indicated that these compounds could effectively inhibit viral replication and activate immune responses via the NF-κB pathway, demonstrating their potential as antiviral agents .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Restores metabolic pathways | |

| Antiviral | Inactivates viruses; modulates cytokines |

Table 2: Effects on Cytokine Expression

| Compound | Cytokine Level (pg/mL) | Statistical Significance |

|---|---|---|

| Control | 50 | - |

| Catechol Derivative | 75 | p < 0.05 |

Research Findings

Recent studies have highlighted the importance of this compound in various biological systems:

- Oxidative Stress Mitigation: this compound significantly reduces markers of oxidative stress in neuronal tissues, suggesting therapeutic potential for neurodegenerative diseases .

- Antiviral Mechanism: The compound's ability to enhance immune responses through cytokine modulation presents opportunities for developing new antiviral therapies .

- Redox Reactions: this compound participates in redox transformations that influence nutrient bioavailability in soils, indicating its relevance beyond human health into environmental sciences .

科学研究应用

Introduction to Catechol Phosphate

This compound, a derivative of catechol, is gaining attention for its diverse applications across various fields, including material science, biomedicine, and environmental science. Its unique chemical properties, particularly its ability to form strong adhesive bonds and interact with metal ions, position it as a valuable compound in both synthetic and natural systems. This article explores the scientific research applications of this compound, highlighting key findings and case studies.

Chemical Properties and Mechanisms

This compound exhibits distinct chemical properties due to the presence of both catechol and phosphate functional groups. These properties enable:

- Adhesion : The catechol moiety allows for strong adhesion through hydrogen bonding and coordination with metal ions.

- Biocompatibility : The phosphate group enhances biocompatibility, making it suitable for biomedical applications.

- Catalytic Activity : this compound can act as a catalyst in various organic reactions, including those involving phosphorane intermediates .

Biomedical Applications

Tissue Engineering : this compound is utilized in the development of scaffolds for tissue engineering. Its adhesive properties allow for enhanced cell attachment and proliferation. For instance, studies have shown that catechol-containing polymers can support the growth of endothelial cells, facilitating vascular tissue engineering .

Drug Delivery Systems : The compound's ability to form hydrogels through oxidative cross-linking makes it a promising candidate for drug delivery applications. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner .

Material Science

Coatings and Adhesives : this compound has been explored as a component in coatings that require high adhesion strength. Research indicates that incorporating phosphates can enhance the adhesive properties of catecholic materials, making them suitable for industrial applications .

Flame-Retardant Materials : Novel catechol-derived phosphorus-based precursors have been developed for use in flame-retardant coatings. These materials exhibit improved fire resistance while maintaining desirable mechanical properties .

Environmental Applications

Water Treatment : this compound can be used in the removal of heavy metals from wastewater. Its chelating properties allow it to bind with metal ions, facilitating their removal from contaminated water sources .

Case Study 1: Catechol-Coated Scaffolds for Vascular Tissue Engineering

A study investigated the use of catechol-coated scaffolds for promoting endothelial cell growth. The results demonstrated significant improvements in cell adhesion and proliferation compared to non-coated scaffolds, highlighting the potential of this compound in regenerative medicine .

Case Study 2: Phosphate-Enhanced Adhesion

Research focused on the influence of phosphates on the adhesion properties of catechol-containing materials. The findings revealed that the addition of phosphates significantly improved adhesive strength, suggesting that this compound could be optimized for various adhesive applications .

属性

IUPAC Name |

(2-hydroxyphenyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O5P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRLBXXCBSUKSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964174 | |

| Record name | 2-Hydroxyphenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4918-98-3 | |

| Record name | Catechol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CATECHOL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8942M17LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you provide examples of specific catechol phosphate-containing polymers and their applications?

A2: One example is a novel acetal-protected this compound monomer used in synthesizing biodegradable poly(phosphoester)s (PPEs). [] These polymers were explored for their potential in biomaterial applications. Notably, the controlled hydrolysis of the acetal group enabled quantitative catechol release without compromising the PPE backbone. [] This characteristic makes them promising for applications requiring controlled release of active compounds. Additionally, these PPEs demonstrated a high binding affinity to magnetite nanoparticles, exceeding that of PPEs containing only phosphoesters. [] This property opens avenues for applications like stabilizing nanoparticles in polar solvents.

Q2: Aside from material science, are there other applications of this compound derivatives?

A3: Yes, this compound derivatives find applications in understanding biological systems. For instance, research has focused on the electrochemical oxidation of this compound by immobilized alkaline phosphatase. [] While the specific details of the study are limited in the abstract, this highlights the relevance of catechol phosphates in enzymatic reactions and biosensing applications.

Q3: What are the future directions for research on catechol phosphates?

A5: Future research could explore the impact of varying the phosphate content and position within the polymer on adhesion properties under diverse conditions. [, ] Investigating the degradation pathways and potential environmental impact of this compound-based polymers is crucial for sustainable material development. [] Further exploration of this compound derivatives in biomimetic applications, such as mimicking the redox activity of metalloenzymes, is a promising avenue. [, ] Finally, understanding the specific interactions of catechol phosphates with biomolecules like enzymes could unlock new possibilities in biosensing and drug delivery. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。